5,8-dimethoxy-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
132227-05-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 |
InChI Key |
YWRFFFKWNVLHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCNC2=C(C=C1)OC |
Purity |
95 |
Origin of Product |
United States |
Overview of Tetrahydroquinoline Scaffolds in Chemical Research
The tetrahydroquinoline scaffold is a prominent structural motif found in a wide array of biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. nih.gov This means that this particular chemical framework is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents.
Tetrahydroquinoline derivatives have been shown to exhibit a broad spectrum of biological activities, including but not limited to:
Anticancer properties nih.goveurekaselect.com
Neurotropic effects nih.gov
Antiviral and antifungal activity mdpi.com
Anti-inflammatory action researchgate.net
The versatility of the tetrahydroquinoline core stems from its three-dimensional structure and the ability to introduce various substituents at different positions, allowing for the fine-tuning of its pharmacological profile. The synthesis of tetrahydroquinolines is an active area of research, with numerous methods being developed to create diverse libraries of these compounds for biological screening. mdpi.comorganic-chemistry.orgwikipedia.org
Importance of Methoxy Substituents in Heterocyclic Chemistry
Methoxy (B1213986) groups (–OCH3) are frequently incorporated into the structure of heterocyclic compounds to modulate their physicochemical and biological properties. These groups can significantly influence a molecule's:
Lipophilicity: The methoxy group can alter the water/oil solubility of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Electronic Effects: As electron-donating groups, methoxy substituents can increase the electron density of an aromatic ring, influencing its reactivity and interactions with biological targets. jksus.org
Conformational Control: The placement of methoxy groups can influence the preferred three-dimensional shape of a molecule, which can be crucial for its biological activity. tandfonline.com
The strategic placement of methoxy groups on a heterocyclic scaffold is a key tool for medicinal chemists to optimize the properties of a lead compound.
Scope of Academic Inquiry for 5,8 Dimethoxy 1,2,3,4 Tetrahydroquinoline
Strategies for Constructing the Tetrahydroquinoline Core
The formation of the tetrahydroquinoline ring system is central to the synthesis of this compound and its analogs. Cyclization reactions are a primary approach, offering diverse strategies to assemble the heterocyclic framework.
Cyclization Reactions in the Synthesis of Tetrahydroquinolines
Cyclization reactions provide powerful tools for the construction of the tetrahydroquinoline skeleton. These methods involve the formation of one or more C-C or C-N bonds to close the ring and can be broadly classified into intramolecular and intermolecular approaches.
Intramolecular cyclization is a key strategy for synthesizing tetrahydroquinolines, including the 5,8-dimethoxy substituted variant. These reactions involve a single molecule containing all the necessary atoms to form the heterocyclic ring, which then undergoes a ring-closing reaction.
One notable example involves the synthesis of novel steroid-tetrahydroquinoline hybrid molecules. In this approach, steroidal aryliminium salts, generated from D-seco-pregnene aldehyde and anilines (such as unsubstituted, 4-methoxy-, or 4-bromoaniline), undergo a BF3·OEt2-catalyzed intramolecular hetero-Diels-Alder reaction to form various tetrahydroquinoline derivatives. nih.gov This method highlights how the choice of substituent on the aniline (B41778) can influence the chemoselectivity of the cyclization. nih.gov
Another approach utilizes a cobalt-mediated regioselective synthesis. For instance, 6-heptynenitrile (B96986) can be converted to a diynenitrile, which then undergoes intramolecular cyclization with a diethylcyclopentadienylcobalt catalyst to yield a tetrahydroquinoline derivative. tcichemicals.com This cobalt(I)-catalyzed cycloaddition demonstrates the utility of transition metals in facilitating the formation of the tetrahydroquinoline ring system. tcichemicals.com
The intramolecular Heck reaction is a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org This reaction is a versatile tool for creating carbocyclic and heterocyclic compounds of various ring sizes. wikipedia.org While specific examples for the direct synthesis of this compound via an intramolecular Heck reaction are not prevalent in the provided results, the general applicability of this method to form substituted tetrahydroquinolines is well-established.
The reaction can be used to create fused-ring systems and has been employed in the synthesis of complex natural products. wikipedia.org For instance, a 6-exo cyclization can establish a quaternary center, leading to a neopentyl σ-palladium intermediate that can undergo further cyclization. wikipedia.org The intramolecular Heck reaction has also been utilized in the synthesis of macrocyclic compounds, including those with therapeutic potential. nih.gov
The Povarov reaction is a powerful and widely studied method for the synthesis of substituted tetrahydroquinolines. eurekaselect.combohrium.com It is a formal [4+2] inverse-electron-demand cycloaddition between an aromatic imine and an electron-rich alkene. nih.gov This three-component reaction, typically involving an aniline, an aldehyde, and an alkene, provides a convergent route to the tetrahydroquinoline skeleton. eurekaselect.comchem-station.com
Initially reported in 1963, the Povarov reaction remained underutilized for several decades due to low yields and the need for pre-formed imines. eurekaselect.com However, a significant advancement came in 1995 when a one-pot, multi-component version catalyzed by Lewis acids was developed, leading to reasonable yields and a resurgence of interest in this methodology. eurekaselect.com
The scope of the Povarov reaction is broad, allowing for the synthesis of a wide array of highly functionalized tetrahydroquinolines. bohrium.comnih.gov Variations of the reaction, such as aza-vinylogous Povarov reactions, enable the introduction of olefinic substituents at the C-2 or C-4 positions of the tetrahydroquinoline ring. nih.gov Mechanochemical approaches have also been developed, offering a solvent-less and often faster alternative to conventional solution-phase reactions. nih.gov
| Povarov Reaction Variants | Description | Key Features |
| Classic Povarov Reaction | Three-component reaction of an aniline, an aldehyde, and an activated alkene. eurekaselect.com | One-pot synthesis, Lewis acid catalysis, provides access to a variety of substituted tetrahydroquinolines. eurekaselect.com |
| Aza-Vinylogous Povarov Reaction | Utilizes a dienophile with an extended unsaturated moiety. nih.gov | Introduces an olefin substituent at the C-4 position of the tetrahydroquinoline ring. nih.gov |
| Mechanochemical Povarov Reaction | Performed using a vibratory ball mill without a solvent. nih.gov | Faster reaction times, environmentally friendly, and can lead to good to excellent yields. nih.gov |
Reductive Pathways to this compound
Reductive methods provide an alternative and often highly efficient route to this compound and its analogs. These pathways typically involve the reduction of a corresponding quinoline precursor.
Catalytic hydrogenation is a direct and widely used method for the synthesis of tetrahydroquinolines from their quinoline counterparts. nih.gov This approach involves the addition of hydrogen across the double bonds of the quinoline ring in the presence of a metal catalyst.
Various catalytic systems have been developed for this transformation. For instance, a nitrogen-doped carbon-supported palladium (Pd/CN) catalyst has shown high activity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions (50 °C and 20 bar H2), achieving yields between 86.6% and 97.8%. rsc.org Another efficient system utilizes a Pd/PZs nanocatalyst, which can achieve 98.9% quinoline conversion and 98.5% selectivity for 1,2,3,4-tetrahydroquinoline (B108954) at a low H2 pressure (1.5 bar) and temperature (40 °C). researchgate.net
Non-precious metal catalysts have also been explored. A bench-stable tungsten-based pre-catalyst, [WCl(η5-Cp)(CO)3], in the presence of a Lewis acid, effectively hydrogenates a variety of quinolines to their corresponding 1,2,3,4-tetrahydroquinolines. jku.at This method avoids the use of expensive and air-sensitive phosphine (B1218219) ligands. jku.at Additionally, manganese-based pincer catalysts have been developed for the synthesis of tetrahydroquinolines via a "borrowing hydrogen" methodology, where an alcohol serves as the hydrogen source. nih.gov
The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For example, using a chiral phosphoric acid as a catalyst allows for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a cascade of dehydrative cyclization and asymmetric reduction. organic-chemistry.org
| Catalyst System | Reaction Conditions | Key Advantages |
| Pd/CN | 50 °C, 20 bar H2 rsc.org | High yields, catalyst stability. rsc.org |
| Pd/PZs | 40 °C, 1.5 bar H2 researchgate.net | High activity and selectivity under mild conditions. researchgate.net |
| [WCl(η5-Cp)(CO)3] | Lewis acid co-catalyst jku.at | Use of a bench-stable, non-precious metal catalyst. jku.at |
| Manganese PN3 Pincer | Alcohol as hydrogen source nih.gov | "Borrowing hydrogen" methodology. nih.gov |
| Chiral Phosphoric Acid | Hantzsch ester as reductant organic-chemistry.org | Enantioselective synthesis. organic-chemistry.org |
Reduction of Quinolin-4-one Derivatives to Tetrahydroquinolines
A common and effective method for synthesizing tetrahydroquinolines is through the reduction of quinoline derivatives. wikipedia.org This can involve the hydrogenation of quinolines, a process that is reversible. wikipedia.org Various catalytic systems have been developed to facilitate this transformation.
For instance, the reduction of 2-nitroarylketones and aldehydes can be achieved using a reduction-reductive amination strategy with a 5% Pd/C catalyst under hydrogenation conditions. nih.gov This domino reaction proceeds through the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to yield the tetrahydroquinoline. nih.gov Yields for this process are typically high, ranging from 93% to 98%. nih.gov
Another approach involves the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions. nih.gov The choice of solvent is critical in this reaction, with dichloromethane (B109758) providing the best selectivity and yields, which can range from 65% to 90%. nih.gov The rapid reduction of both the side chain double bond and the nitro group is essential to prevent the formation of quinoline by-products. nih.gov
Metal-free hydrogenative reduction of substituted N-heteroaromatics, including quinolines, can be accomplished using hydrosilanes as the reducing agent, catalyzed by B(C₆F₅)₃. organic-chemistry.org The reaction is believed to proceed through an initial 1,4-addition of the hydrosilane to the quinoline, forming a 1,4-dihydroquinoline, which is subsequently hydrogenated to the tetrahydroquinoline. organic-chemistry.org
Gold nanoparticles supported on TiO₂ have also been shown to catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol system. researchgate.net This method typically requires heating and results in moderate to excellent yields. researchgate.net
| Catalyst/Reagent | Substrate | Product | Yield | Reference |
| 5% Pd/C, H₂ | 2-Nitroarylketones/aldehydes | Tetrahydroquinolines | 93-98% | nih.gov |
| Catalytic Hydrogenation | 2-Nitrochalcones | Tetrahydroquinolines | 65-90% | nih.gov |
| B(C₆F₅)₃, Hydrosilane | Substituted Quinolines | Tetrahydroquinolines | - | organic-chemistry.org |
| Au/TiO₂, Hydrosilane/Ethanol | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | Moderate to Excellent | researchgate.net |
| Zinc Borohydride | Quinolines | 1,2,3,4-Tetrahydroquinolines | - | tandfonline.com |
Multi-component Reactions for Tetrahydroquinoline Frameworks
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like tetrahydroquinolines. nih.govrsc.org The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines. nih.govresearchgate.net This reaction typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. researchgate.net
The Povarov reaction can be catalyzed by various acids and allows for the use of diverse starting materials, leading to a wide array of substituted tetrahydroquinolines. nih.gov For example, the reaction of anilines, aldehydes, and activated olefins under acid catalysis can produce complex tetrahydroquinoline structures. nih.gov The use of cyclic enol ethers and enamines as the alkene component can lead to heterocycle-fused tetrahydroquinolines. nih.gov
Recent advancements have focused on developing more environmentally friendly and efficient Povarov reactions. For instance, the use of p-sulfonic acid calix researchgate.netarene as a catalyst in water has been shown to be effective for the three-component reaction between aromatic anilines and 2,3-dihydrofuran, yielding furano[3,2-c]-1,2,3,4-tetrahydroquinolines. nih.gov This method is metal-free and utilizes inexpensive and readily available starting materials. nih.gov
Flow chemistry has also been integrated with MCRs to create focused libraries of tricyclic tetrahydroquinolines with drug-like properties. rsc.orgvapourtec.com This combination allows for efficient synthesis and diversity analysis. rsc.orgvapourtec.com
| Reaction Type | Components | Catalyst | Key Features | Reference |
| Povarov Reaction | Anilines, Aldehydes, Activated Olefins | Acid Catalysis | Synthesis of complex tetrahydroquinolines | nih.gov |
| Povarov Reaction | Aromatic Anilines, 2,3-Dihydrofuran | p-Sulfonic acid calix researchgate.netarene | Green solvent (water), metal-free | nih.gov |
| Aza-Diels-Alder | N-arylimine, Alkene | Ce(III) immobilized on halloysite | Catalytic cycloaddition | researchgate.net |
| Multi-component Flow Synthesis | Various | - | Efficient library generation | rsc.orgvapourtec.com |
Functionalization and Derivatization Strategies
Once the tetrahydroquinoline core is established, further functionalization and derivatization can be carried out to introduce specific substituents and stereochemistry.
Introduction of Dimethoxy Groups at 5,8-Positions
The introduction of dimethoxy groups at the 5 and 8 positions of the tetrahydroquinoline ring is a key step in the synthesis of the target compound. A classical approach to achieve this involves the Pomeranz–Fritsch–Bobbitt cyclization. nih.gov This method can be used in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related structure. nih.gov Another strategy involves the Bischler-Napieralski reaction followed by reduction to prepare substituted tetrahydroisoquinolines. ub.edu
Selective Substitution Reactions on the Tetrahydroquinoline Ring System
Selective functionalization of the tetrahydroquinoline ring is crucial for creating diverse analogs. C-H activation has emerged as a powerful tool for direct C-C bond formation, avoiding the need for pre-functionalized starting materials. nih.gov For example, iron and copper catalysts can be used for the direct functionalization of both protected and unprotected tetrahydroisoquinolines. nih.gov
Iridium-catalyzed C-H borylation is another method for the selective functionalization of tetrahydroquinolines. acs.org This reaction can be used to introduce boryl groups, which can then be further transformed into other functional groups. acs.org
Chiral Synthesis of this compound Analogs
The synthesis of enantiomerically pure tetrahydroquinoline analogs is of great interest for pharmaceutical applications. This can be achieved through various asymmetric synthesis strategies.
Asymmetric catalysis provides an efficient route to chiral tetrahydroquinolines. nih.gov Chiral phosphoric acids have been used as catalysts in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org
A one-pot cascade biomimetic reduction has also been developed for the synthesis of chiral tetrahydroquinolines. This method utilizes a ruthenium catalyst and a chiral phosphoric acid to achieve high yields and enantioselectivities. The reaction proceeds through the formation of a quinoline intermediate, which is then asymmetrically reduced.
Iridium catalysts are also highly effective for the asymmetric hydrogenation of N-heteroaromatics. mdpi.com Chiral iridium complexes can catalyze the asymmetric hydrogenation of quinolines to produce optically active 1,2,3,4-tetrahydroquinolines. wikipedia.org The combination of a chiral ligand and a metal center with its own chirality can lead to highly enantioselective transformations. acs.org For instance, iridium(III) tris(boryl) diastereomers bearing chiralities at both the iridium center and a pyridyl-boryl ligand have been investigated for enantioselective C(sp3)–H borylation of tetrahydroisoquinoline. acs.org
Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been used as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to tetrahydroisoquinolines. nih.gov
| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |
| Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | 2-Aminochalcones | Chiral Tetrahydroquinolines | Excellent yields and enantioselectivities | organic-chemistry.org |
| Ru Catalyst/Chiral Phosphoric Acid | One-pot Cascade Biomimetic Reduction | 2-Aminochalcones | Chiral Tetrahydroquinolines | High yields and enantioselectivities | |
| Chiral Iridium Complexes | Asymmetric Hydrogenation | Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | High enantioselectivity | wikipedia.org |
| Chiral Rhodium/Iridium Complexes with Diamine Ligands | Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | Good conversion and enantioselectivity | nih.gov |
| Quinidine-NH-thiourea/L-phenylalanine | Supramolecular Organocatalysis | Simple substrates | Functionalized chiral tetrahydroquinolines | Followed by reductive amination | nih.gov |
Diastereoselective Routes to Tetrahydroquinoline Derivatives
The controlled synthesis of specific stereoisomers of tetrahydroquinoline derivatives is crucial for developing pharmacologically active agents. Researchers have developed several diastereoselective methods to access these complex structures.
One prominent strategy is the formal [4+2] annulation (or cycloaddition) reaction. A highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines has been achieved through a DBU-mediated, catalyst-free [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes. nih.gov This method proceeds efficiently under mild conditions via an aza-Michael/1,6-conjugate addition sequence, offering excellent yields (up to 96%) and high diastereoselectivity (greater than 20:1 dr). nih.gov The reaction demonstrates broad functional group tolerance and is suitable for gram-scale synthesis. nih.govfrontiersin.org A similar cascade reaction using in situ generated p-QMs (from oxidation with manganese dioxide) and nitroalkenes also provides straightforward access to 4-aryl-substituted tetrahydroquinolines. nih.gov
Multicomponent reactions (MCRs) offer another powerful tool for achieving diastereoselectivity. A notable example is the assembly of polycyclic dihydropyran-fused tetrahydroquinoline structures from simple starting materials like isocyanide, allenoate, and 2-aminochalcone. acs.orgacs.org This protocol constructs complex molecules with excellent diastereoselectivity in a single operation, involving sequential Michael addition, triple intramolecular cyclization, and elimination processes. acs.org
Furthermore, mechanochemical methods have been successfully employed. An efficient, one-pot, three-component reaction using ball-milling has been described for the synthesis of furano- and pyrano-fused tetrahydroquinolines. thieme-connect.com This solvent- and metal-free approach reacts aldehydes, anilines, and dihydrofuran or dihydropyran in the presence of a catalytic amount of aqueous perchloric acid, yielding products with high diastereoselectivity, where the cis isomer is the major product. thieme-connect.com
Diastereoselective Synthesis of Tetrahydroquinoline Derivatives
| Method | Reactants | Key Features | Diastereoselectivity (dr) | Yield | Reference |
|---|---|---|---|---|---|
| [4+2] Annulation | ortho-Tosylaminophenyl-substituted p-QMs and cyanoalkenes | DBU-mediated, catalyst-free, mild conditions, gram-scale capacity. | >20:1 | Up to 96% | nih.govfrontiersin.org |
| Multicomponent Reaction | Isocyanide, allenoate, and 2-aminochalcone | Assembles polycyclic fused tetrahydroquinolines; operational simplicity. | Excellent | Not specified | acs.orgacs.org |
| Ball-Milling Reaction | Aldehydes, anilines, and dihydrofuran/dihydropyran | Solvent- and metal-free; one-pot, three-component reaction. | High (cis major) | Excellent | thieme-connect.com |
| [4+2] Annulation | in situ generated p-QMs and nitroalkenes | Uses MnO₂ as an oxidant for p-QM formation. | Good | Good | nih.gov |
Reactivity of the Aromatic Ring in this compound
The aromatic portion of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating methoxy groups.
The methoxy groups at the C5 and C8 positions are ortho-, para-directing and strongly activating, making the aromatic ring susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The directing effects of the methoxy groups and the annulated saturated ring influence the regioselectivity of these substitutions.
The tetrahydroquinoline scaffold can be aromatized to the corresponding quinoline. This transformation is often achieved through catalytic hydrogenation. wikipedia.org For instance, the use of unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as a hydrogen source enables the regioselective hydrogenation of quinoline derivatives to their 1,2,3,4-tetrahydro forms. organic-chemistry.org This process is reversible, and tetrahydroquinolines can serve as hydrogen-donor solvents. wikipedia.org Other methods for the reduction of quinolines to tetrahydroquinolines include the use of a ligand-and-base-free silver catalyst or a lanthanide/B(C6F5)3-promoted hydroboration. organic-chemistry.org
Reactivity of the Saturated Nitrogen-Containing Ring
The reactivity of the saturated heterocyclic ring primarily involves reactions at the secondary amine and potential transformations of adjacent carbonyl groups in related systems.
The secondary amine in the tetrahydroquinoline ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.
N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides and other electrophilic reagents. For example, N-alkylation of a similar tetrahydroisoquinoline system has been achieved with reagents like 2-chloroethanol (B45725) and (±)-epichlorohydrin in the presence of a base such as triethylamine (B128534) (Et3N) and a catalyst like potassium iodide (KI). ub.edu The reaction with chloroacetonitrile (B46850) also proceeds in good yield. ub.edu
N-Acylation: Acylation of the nitrogen atom is a common transformation. For instance, treatment with chloroformate under classical conditions can yield the corresponding carbamate (B1207046) in an acceptable yield. ub.edu
The table below summarizes representative N-alkylation and N-acylation reactions on a related tetrahydroisoquinoline scaffold, which provide a model for the expected reactivity of this compound.
| Reagent | Product Type | Yield | Reference |
| 2-Chloroethanol | N-hydroxyethyl derivative | Low | ub.edu |
| (±)-Epichlorohydrin | N-glycidyl derivative | 45% (intermediate) | ub.edu |
| Chloroacetonitrile | N-cyanomethyl derivative | 84% | ub.edu |
| Chloroformate | N-carbamoyl chloride | 79% | ub.edu |
In related dimethoxy-tetrahydroquinolone structures, the carbonyl group introduces additional reactivity. For example, the synthesis of 5,8-dimethoxy-3-hydroxy-4-quinolone has been reported, highlighting transformations possible on the quinolone core. nih.gov While not directly on the tetrahydroquinoline skeleton, studies on the reactivity of dimethoxycarbene with carbonyl groups in other cyclic systems demonstrate the potential for ring expansion reactions. nih.gov
Stability and Degradation Pathways of this compound under Various Conditions
The stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents. The electron-rich nature of the aromatic ring may make it susceptible to oxidation. The tetrahydroquinoline ring itself can be dehydrogenated to form the more stable aromatic quinoline system, especially under catalytic conditions. wikipedia.orgorganic-chemistry.org For instance, some tetrahydroisoquinoline derivatives have shown stability issues at elevated temperatures, suggesting that reactions involving these scaffolds are often best performed at room temperature. ub.edu
Theoretical and Computational Investigations of 5,8 Dimethoxy 1,2,3,4 Tetrahydroquinoline
Quantum Chemical Calculations on Molecular Structure and Stability
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and thermodynamic stability of 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline. Methods like Density Functional Theory (DFT) are employed to compute optimized molecular geometries, bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the molecule's electronic structure.
Table 1: Calculated Structural Parameters for a Tetrahydroquinoline Core (Representative Data) Note: Specific data for the 5,8-dimethoxy derivative is not publicly available. This table represents typical values for the parent 1,2,3,4-tetrahydroquinoline (B108954) ring system.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (aromatic) | ~1.39 | ~120 | N/A |
| C-C (aliphatic) | ~1.53 | ~110 | Variable |
| C-N | ~1.47 | ~112 | Variable |
Conformational Analysis of the 1,2,3,4-Tetrahydroquinoline Ring System
The 1,2,3,4-tetrahydroquinoline ring system consists of a benzene (B151609) ring fused to a saturated six-membered nitrogen-containing ring. nih.govwikipedia.org This saturated ring is not planar and can adopt several conformations, similar to cyclohexane. The most common conformations are the "half-chair" and the "boat" forms.
Conformational analysis involves calculating the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. For the 1,2,3,4-tetrahydroquinoline ring, the half-chair conformation is generally the most stable, as it minimizes steric strain and torsional strain. The nitrogen atom and the substituents on the ring can influence the preference for a particular conformation. The puckering of the saturated ring is a key structural feature determined through these computational studies.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions for this compound
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, due to the electron-donating effects of the methoxy (B1213986) groups and the nitrogen lone pair. The LUMO is generally distributed over the aromatic system.
HOMO: A high-energy HOMO indicates that the molecule is a good electron donor, making it susceptible to attack by electrophiles.
LUMO: A low-energy LUMO suggests the molecule can accept electrons, indicating reactivity towards nucleophiles.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity. The methoxy substituents are expected to raise the energy of the HOMO, decrease the HOMO-LUMO gap, and thus increase the molecule's reactivity towards electrophiles.
Table 2: Predicted FMO Properties and Reactivity
| Orbital | Predicted Location of High Density | Implied Reactivity |
|---|---|---|
| HOMO | Aromatic ring (positions 6 and 7) and Nitrogen atom | Nucleophilic character; susceptible to electrophilic attack. |
| LUMO | Aromatic ring and C=N iminium ion (if formed) | Electrophilic character; susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively small | Indicates higher reactivity compared to the unsubstituted parent compound. |
Tautomerism Studies in 5,8-Dimethoxy-quinolin-4-one Precursors
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For precursors to tetrahydroquinolines, such as 5,8-dimethoxy-quinolin-4-one, keto-enol tautomerism is of significant interest. researchgate.netresearchgate.net
The precursor can exist in a keto form (quinolin-4-one) and an enol form (quinolin-4-ol). Computational studies can predict the relative stability of these tautomers in different environments (gas phase or in various solvents). researchgate.net Generally, for 4-quinolones, the keto form is found to be more stable in both solid and solution states. researchgate.net The relative energies of the tautomers are calculated to determine the equilibrium constant between the two forms. These studies are crucial for understanding the reactivity and potential reaction pathways of these precursors.
Table 3: Tautomeric Forms of a 5,8-Dimethoxy-quinolin-4-one Precursor
| Tautomer Name | Structural Description | Predicted Relative Stability |
|---|---|---|
| Keto Form | 5,8-dimethoxy-1H-quinolin-4-one | Generally more stable |
| Enol Form | 5,8-dimethoxyquinolin-4-ol | Generally less stable |
Molecular Docking and Simulation Studies for Target Interactions (pre-clinical research context only)
In the context of pre-clinical drug discovery, molecular docking and simulation studies are used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. scispace.com These computational techniques place the molecule (the ligand) into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity.
Substituted tetrahydroquinolines have been investigated as potential inhibitors for various targets, including the breast cancer resistance protein (BCRP/ABCG2) and HIV-1 reverse transcriptase. scispace.comnih.gov Docking studies for this compound would involve:
Obtaining the 3D structure of the target protein.
Placing the tetrahydroquinoline derivative into the active site of the protein.
Evaluating the potential binding modes and interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. These studies provide valuable insights into the potential mechanism of action and can guide the design of more potent and selective analogs. nih.gov
Table 4: Example of Docking Study Insights for a Tetrahydroquinoline Derivative (Hypothetical) Note: This is a hypothetical representation of what a docking study might reveal.
| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity |
|---|---|---|---|
| Example Kinase | Asp123, Lys45 | Hydrogen Bond | High |
| Phe189 | Pi-Stacking | Moderate |
Structure Activity Relationship Sar Studies of 5,8 Dimethoxy 1,2,3,4 Tetrahydroquinoline Derivatives in Research Models
Impact of Substituent Modifications on Biological Activity Profiles (pre-clinical)
Pre-clinical research on tetrahydroquinoline derivatives demonstrates that modifications to the core structure significantly influence their biological effects. While direct SAR data for 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline is scarce, studies on analogous compounds, including the isomeric 5,8-disubstituted tetrahydroisoquinolines, offer valuable predictive insights.
For a series of 5,8-disubstituted tetrahydroiso quinolines developed as inhibitors of Mycobacterium tuberculosis, a clear SAR trend was established. Researchers found that there was a general improvement in potency correlated with increased lipophilicity (the ability of a compound to dissolve in fats or lipids). nih.gov This suggests that for the 5,8-dimethoxy-tetrahydroquinoline core, adding lipophilic substituents to other positions on the molecule could enhance its activity in similar biological systems.
The same study on tetrahydroisoquinolines also revealed that large substituents, such as a benzyl (B1604629) group, at the 5-position were well-tolerated, indicating a sizable pocket for substitution at this position in the biological target. nih.gov Conversely, the nature of the linking group for side chains attached elsewhere on the molecule was critical. For instance, linkers such as –CH2– or –CONH– were more effective than –CO– or –COCH2– linkers, highlighting that the precise positioning of terminal groups is crucial for target binding. nih.gov
In the broader class of tetrahydroquinolines, the introduction of aryl groups at the C4 position has been a common strategy in the development of novel anticancer agents designed to induce apoptosis and cell cycle arrest. Furthermore, aromatizing the saturated heterocyclic ring of a tetrahydroquinoline to form a quinoline (B57606) has been shown in some contexts to yield derivatives with potent biological activity, such as CXCR4 affinity.
These findings collectively suggest that the biological profile of this compound could be finely tuned by strategic modifications at various positions. The table below conceptualizes potential modifications based on findings from related scaffolds.
Table 1: Conceptual Substituent Modifications on the Tetrahydroquinoline Core and Their Potential Biological Impact (Based on Analogous Compounds)
| Position of Substitution | Type of Substituent | Potential Impact on Bioactivity (based on related compounds) |
| N1 (Nitrogen) | Alkyl, Aryl, Acyl Groups | Modulates lipophilicity and potential for hydrogen bonding; critical for activity in many series. |
| C2 | Aryl, Alkyl Groups | Can create a stereocenter; influences orientation within binding pockets. |
| C4 | Aryl Groups | Often associated with anticancer and other activities; can create a stereocenter. |
| C6, C7 | Various Functional Groups | Can be modified with linkers to attach terminal aromatic rings; linker type is critical for activity. |
Role of the Dimethoxy Moiety in Structure-Activity Relationships
The presence of two methoxy (B1213986) groups on the benzene (B151609) portion of the tetrahydroquinoline ring is expected to play a defining role in the molecule's interaction with biological targets. The positioning at C5 and C8 places these groups flanking the saturated heterocyclic ring.
Methoxy groups are known to be significant in modulating the potency of bioactive compounds. researchgate.net They are electron-donating groups, which increases the electron density of the aromatic ring. This electronic effect can influence key interactions, such as π-π stacking with aromatic residues in a protein's binding site.
The 5,8-dimethoxy substitution pattern specifically could:
Provide Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors (like -NH or -OH groups) in a receptor.
Influence Conformation: The steric bulk of the methoxy groups can influence the preferred conformation of the tetrahydroquinoline ring system, which can be critical for fitting into a specific binding site.
Modulate Lipophilicity: Methoxy groups contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets. In studies of related 5,8-disubstituted compounds, higher lipophilicity often correlated with improved potency. nih.gov
Stereochemical Influences on the Bioactivity of Tetrahydroquinoline Analogs
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many chiral drugs. The 1,2,3,4-tetrahydroquinoline (B108954) scaffold can contain multiple stereocenters, particularly if substituents are present on the saturated ring (at positions C2, C3, or C4).
It is a well-established principle in pharmacology that different enantiomers (non-superimposable mirror images) of a chiral molecule can have vastly different biological activities. One enantiomer may fit perfectly into a biological target, while the other may have low activity or even interact with a different target, potentially causing off-target effects.
The development of synthetic methods that allow for the creation of specific stereoisomers (stereoselective synthesis) is a major focus in the chemistry of tetrahydroquinolines. organic-chemistry.org This emphasis underscores the importance of chirality in the function of these molecules. For example, research on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives showed that pure enantiomers had different antiproliferative effects against cancer cell lines. This highlights how the specific 3D shape of the molecule is crucial for its interaction with cellular targets.
For this compound, any substitution at the C2, C3, or C4 positions would render the molecule chiral. Therefore, it is expected that its biological activity would be highly dependent on its stereochemical configuration. A single stereoisomer is likely to be responsible for the desired therapeutic effect, making stereoselective synthesis an essential consideration for any future drug development based on this scaffold.
Mechanistic Research in Biological Contexts Excluding Clinical Human Trials and Dosage/administration
Investigations into Molecular Target Interactions of Dimethoxy-Tetrahydroquinolines (in vitro/in vivo research models)
The tetrahydroquinoline scaffold, particularly with dimethoxy substitutions, has been a subject of interest in medicinal chemistry due to its presence in numerous biologically active compounds. Researchers have investigated its interactions with various molecular targets, revealing potential mechanisms of action in different biological contexts.
Derivatives of dimethoxy-tetrahydroquinoline have been shown to inhibit several key enzymes involved in cellular processes.
Tubulin Polymerization Inhibition:
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov One study synthesized a series of these compounds and found that compound 4a exhibited significant inhibitory activity against tubulin assembly with an IC50 value of 0.85 μM, which was more potent than the reference compound CA-4 (1.2 μM). nih.gov Molecular modeling suggested that the 6-methoxy group on the tetrahydroquinoline ring forms a hydrogen bond with Cys241 in the β-tubulin subunit, a key interaction for inhibitors targeting the colchicine (B1669291) binding site. nih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent cytotoxic effects.
ATP Synthase Inhibition:
In the context of antimicrobial research, 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs have demonstrated inhibitory activity against mycobacterial ATP synthetase. nih.gov Specifically, a synthesized analog exhibited potent activity against Mycobacterium smegmatis ATP synthetase with an IC50 value of 1.8 μg/ml, showing approximately 9-fold selectivity over the human counterpart. nih.gov This highlights the potential of the dimethoxy-tetrahydroquinoline scaffold in developing selective antimicrobial agents.
DNA Gyrase Inhibition:
Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibiotics. While direct studies on 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline are limited, research on structurally related compounds provides insights. Fluoroquinolones, a major class of DNA gyrase inhibitors, act by stabilizing the enzyme-DNA cleavage complex, leading to bacterial cell death. nih.govnih.gov The versatility of the quinolone structure allows for modifications to enhance its inhibitory activity. mdpi.com This suggests that the tetrahydroquinoline core could be a valuable pharmacophore for designing new DNA gyrase inhibitors.
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines | Tubulin Polymerization | Compound 4a showed an IC50 of 0.85 μM, inhibiting tubulin assembly by binding to the colchicine site. | nih.gov |
| 5,8-disubstituted THIQ analogs | Mycobacterial ATP Synthetase | Exhibited potent inhibition with an IC50 of 1.8 μg/ml against M. smegmatis ATP synthetase. | nih.gov |
| Fluoroquinolones (related quinolones) | DNA Gyrase | Inhibit DNA gyrase by stabilizing the enzyme-DNA complex. | nih.govnih.gov |
The interaction of dimethoxy-tetrahydroquinoline derivatives with various receptors has been explored, revealing their potential to modulate cellular signaling pathways.
Sigma-2 Receptor Binding:
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been synthesized and evaluated for their binding affinity to sigma receptors. nih.govresearchgate.net Several of these compounds demonstrated high affinity and selectivity for the sigma-2 receptor, with some analogs showing Ki values in the low nanomolar range (5-6 nM). nih.govresearchgate.net The sigma-2 receptor is overexpressed in many cancer cells, making these selective ligands valuable tools for cancer research and potential therapeutic development. nih.govresearchgate.net
NMDA Receptor Binding:
A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were assessed for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor complex. nih.gov The (S)-configured derivative with a 2-methylphenyl substituent at position 1 and a methyl group at position 8 displayed the highest affinity, with a Ki value of 0.0374 μM. nih.gov This finding highlights the stereoselectivity and structural requirements for potent binding to the NMDA receptor ion channel.
| Compound Class | Receptor Target | Key Findings | Reference |
|---|---|---|---|
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Sigma-2 Receptor | High affinity and selectivity with Ki values of 5-6 nM. | nih.govresearchgate.net |
| 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives | NMDA Receptor (PCP binding site) | (S)-enantiomer showed high affinity with a Ki value of 0.0374 μM. | nih.gov |
While direct studies on this compound are not extensively reported, the modulation of dopaminergic and serotonergic systems by related compounds provides a basis for understanding their potential neuropharmacological effects.
Dopaminergic System Modulation:
Dopamine (B1211576) (DA) modulates synaptic transmission by acting on presynaptic and postsynaptic receptors, influencing neurotransmitter release and receptor function. nih.gov For instance, D1 receptor activation can enhance NMDA receptor currents, while D2 receptor activation can have the opposite effect. nih.gov The tetrahydroisoquinoline scaffold is a component of some dopaminergic agents, suggesting that dimethoxy-substituted analogs could interact with dopamine receptors and modulate their signaling pathways.
Serotonergic System Modulation:
The serotonin (B10506) (5-HT) system is a key target for therapeutic interventions in various neurological disorders. nih.gov Different 5-HT receptor subtypes are involved in modulating neuronal activity. nih.gov For example, 5-HT1A receptor activation leads to neuronal hyperpolarization, while 5-HT2A receptor activation can have excitatory effects. nih.gov The structural similarities of tetrahydroquinolines to known serotonergic agents suggest they could potentially bind to and modulate 5-HT receptors.
Cellular Research Applications and Observations (in vitro models)
The biological effects of dimethoxy-tetrahydroquinoline derivatives have been investigated in various cellular models, particularly in the context of cancer and infectious diseases.
A significant body of research has focused on the antiproliferative properties of tetrahydroquinoline derivatives against various cancer cell lines.
Derivatives of 8-phenyltetrahydroquinolinone have been synthesized and evaluated for their cytotoxic effects. nih.gov Compound 4a , a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, demonstrated potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov
Similarly, N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines have shown high potency against human tumor cells, with GI50 values in the low nanomolar range (16–20 nM). nih.gov Notably, these compounds were also effective against a multidrug-resistant cell line that overexpresses P-glycoprotein. nih.gov
The antiproliferative effects of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), a related quinone structure, were evaluated in prostate cancer cell lines. nih.gov DCDMNQ exhibited significant antitumor activities with IC50 values of 1, 3, and 10 μM in different prostate cancer cell lines and induced cell cycle arrest and apoptosis. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (colon), A549 (lung) | Potent cytotoxicity, induced G2/M cell cycle arrest and apoptosis. | nih.gov |
| N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines | Human tumor cells | GI50 values of 16–20 nM, effective against multidrug-resistant cells. | nih.gov |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | Prostate cancer cell lines (LNCaP, CWR-22, PC-3, DU-145) | IC50 values of 1-10 μM, induced cell cycle arrest and apoptosis. | nih.gov |
The tetrahydroquinoline scaffold has also been investigated for its potential antimicrobial properties.
A series of 5,8-disubstituted THIQ analogs were synthesized and evaluated for their anti-mycobacterial activity. nih.gov Two compounds from this series were identified as potent agents against Mycobacterium tuberculosis. nih.gov
Research on 5,8-dihydroxy-1,4-naphthoquinone, a related quinone, demonstrated inhibitory activity against a range of microorganisms, including Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, S. aureus, and Candida albicans. mdpi.comnih.gov The mechanism of action appeared to involve membrane damage and disruption of the respiratory chain. mdpi.comnih.gov
Furthermore, various synthetic tetrahydroquinoline derivatives have shown potential as antifungal and antichagasic agents. nih.gov
| Compound Class | Microorganism(s) | Key Findings | Reference |
|---|---|---|---|
| 5,8-disubstituted THIQ analogs | Mycobacterium tuberculosis | Potent anti-mycobacterial activity. | nih.gov |
| 5,8-dihydroxy-1,4-naphthoquinone | Various bacteria and Candida albicans | Inhibitory activity through membrane damage and respiratory chain disruption. | mdpi.comnih.gov |
| Synthetic tetrahydroquinolines | Various fungi and Trypanosoma cruzi | Reported antifungal and antichagasic activities. | nih.gov |
Antioxidant Activity Mechanisms of Dimethoxy-Tetrahydroquinoline Derivatives
The antioxidant properties of tetrahydroquinoline (THQ) derivatives are a significant area of scientific inquiry. The core mechanism by which these compounds exert their antioxidant effects often involves the quenching of free radicals. Research suggests that for some tetrahydroquinoline derivatives, the primary mechanism of radical-scavenging is through Single Electron Transfer (SET) mdpi.com. This was determined through comparative analysis using both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays mdpi.com. In the SET mechanism, the antioxidant molecule donates an electron to a free radical, thereby neutralizing it.
Another proposed mechanism for the antioxidant activity of tetrahydroquinoline derivatives is through the donation of a hydrogen atom from a transferable hydrogen radical nih.gov. The efficiency of this process is often evaluated using the DPPH assay, which measures the discoloration of the stable DPPH radical to the stable yellow-colored 2,2-diphenyl-1-picrylhydrazine molecule upon accepting an electron or hydrogen radical from an antioxidant nih.gov. The presence of specific substituent groups on the tetrahydroquinoline scaffold can influence the antioxidant capacity. For instance, studies on various fused heterocyclic amines have shown that 1,2,3,4-tetrahydroquinolines bearing hydroxyl (OH) or amino (NH2) groups ortho to the heterocyclic NH group exhibit an enhanced induction period in oxygen-absorption methods, indicating increased antioxidant activity researchgate.net.
Commonly employed in vitro assays to evaluate the antioxidant potential of these derivatives include:
DPPH Radical Scavenging Assay: This widely used method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical nih.govnih.gov.
ABTS Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation, and it is applicable to both hydrophilic and lipophilic antioxidants mdpi.comnih.gov.
Ferric Reducing Antioxidant Power (FRAP): This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form nih.govdrdo.gov.in.
While the general mechanisms for tetrahydroquinolines are understood, specific mechanistic studies detailing the antioxidant activity exclusively for this compound are not extensively available in the reviewed literature. However, research on related dimethoxy-tetrahydroquinoline derivatives provides valuable insights into their potential antioxidant behavior.
In Vitro and In Vivo Pharmacological Research Models
The pharmacological activities of dimethoxy-tetrahydroquinoline derivatives have been investigated using a variety of in vitro and in vivo models, primarily focusing on their potential as anticancer and neuroprotective agents.
In Vitro Models:
In vitro studies predominantly utilize cancer cell lines to screen for antiproliferative and cytotoxic effects. A study on a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines demonstrated their potential as anticancer agents. The lead compound from this series showed significant growth inhibition in several human cancer cell lines nih.gov.
Table 1: In Vitro Anticancer Activity of a Lead 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Derivative nih.gov
| Cancer Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| H460 | Lung Carcinoma | 4.9 ± 0.7 |
| A-431 | Skin Carcinoma | 2.0 ± 0.9 |
| HT-29 | Colon Adenocarcinoma | 4.4 ± 1.3 |
| DU145 | Prostate Carcinoma | Inactive |
| MCF7 | Breast Adenocarcinoma | Inactive |
Similarly, research on the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has employed various cancer cell lines to evaluate their pharmacological potential. These models are crucial for understanding the structure-activity relationships and mechanisms of action, such as the inhibition of P-glycoprotein (P-gp) to overcome multidrug resistance nih.gov.
Table 2: Examples of In Vitro Cell Line Models Used for Dimethoxy-Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives
| Derivative Class | Cell Line | Cell Type | Pharmacological Activity Studied | Reference |
|---|---|---|---|---|
| 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | H460, A-431, HT-29 | Lung, Skin, Colon Cancer | Antiproliferative | nih.gov |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Eca109/VCR | Esophageal Cancer (drug-resistant) | Multidrug Resistance Reversal | nih.gov |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Huh-7, KYSE-140 | Liver, Esophageal Cancer | Anticancer Activity | nih.gov |
| Morpholine-Substituted Tetrahydroquinoline | A549, MCF-7, MDA-MB-231 | Lung, Breast Cancer | Antiproliferative | mdpi.com |
In Vivo Models:
In vivo research provides a more complex biological system to evaluate the efficacy and potential therapeutic applications of these compounds. While specific in vivo studies on this compound were not found in the reviewed literature, models used for related compounds offer relevant examples. For instance, a study on 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives utilized a marmoset model to investigate their potential in treating L-dopa-induced dyskinesia, a common side effect in Parkinson's disease treatment nih.gov. This highlights the exploration of these scaffolds for neurological disorders.
Furthermore, the nematode Caenorhabditis elegans has been proposed as a simple and reliable in vivo model to quantify the antioxidant activity of compounds nih.gov. This model allows for the screening of compounds in a living organism, bridging the gap between in vitro assays and more complex mammalian models nih.gov.
Applications of 5,8 Dimethoxy 1,2,3,4 Tetrahydroquinoline in Chemical Biology and Drug Discovery Research Excluding Clinical Data
Role as a Privileged Scaffold for Novel Chemical Entity Design
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of new bioactive molecules. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, a close structural relative of tetrahydroquinoline, is widely recognized as a privileged scaffold. rsc.orgtandfonline.comnih.govnuph.edu.ua This is due to its presence in a vast number of natural products and clinically used drugs, demonstrating its inherent ability to interact favorably with biological systems. rsc.orgtandfonline.comnih.gov
The 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline framework itself can be considered a privileged scaffold. The dimethoxy substitution pattern on the aromatic ring significantly influences the electronic and steric properties of the molecule, which can be fine-tuned to achieve desired biological activities. This scaffold has been utilized in the design of various compounds targeting different biological pathways. For instance, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), which shares the dimethoxy-substituted heterocyclic core, have been developed as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer. nih.gov Furthermore, this scaffold has been instrumental in creating ligands for sigma-2 receptors, which are implicated in various cancers. researchgate.net
The versatility of the tetrahydroquinoline scaffold is further highlighted by its use in developing inhibitors for NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival. nih.gov The ability to readily modify the tetrahydroquinoline core at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery. nih.gov
Utility as Synthetic Intermediates for Complex Molecular Architectures
The this compound core is a valuable synthetic intermediate for the construction of more complex molecules. Its chemical reactivity allows for various transformations, making it a versatile building block in organic synthesis.
One common application is in domino reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov This strategy is highly efficient for building molecular complexity from simple starting materials. nih.gov The tetrahydroquinoline nucleus can be synthesized through various methods, including the reduction of the corresponding quinoline (B57606), cyclization reactions, and multi-component reactions like the Povarov reaction (a type of aza Diels-Alder reaction). organic-chemistry.orgresearchgate.net
For instance, 6,7-dimethoxy-3,4-dihydroisoquinoline, a related dimethoxy-substituted cyclic imine, has been used in the Castagnoli–Cushman reaction with various anhydrides to create tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems. nih.gov This demonstrates how the core structure can be elaborated into more complex polycyclic frameworks. The synthesis of various tetrahydroquinoline derivatives often involves multi-step sequences, starting from simpler aromatic compounds and building the heterocyclic ring system. ub.edu The resulting substituted tetrahydroquinolines can then be used as key intermediates in the synthesis of a wide array of compounds with potential therapeutic applications.
Development of Research Probes and Chemical Tools
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools in chemical biology for target identification, validation, and understanding cellular pathways. escholarship.orgchemicalprobes.org The development of high-quality chemical probes requires molecules with high potency, selectivity, and a well-defined mechanism of action. escholarship.org
The this compound scaffold has been incorporated into molecules designed as research probes. For example, derivatives of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed as probes for studying sigma-2 receptors in cancer imaging and treatment research. researchgate.net These probes, such as RHM-1 and RHM-4, are benzamide (B126) derivatives that have shown high affinity and selectivity for the sigma-2 receptor. researchgate.net
The ability to functionalize the tetrahydroquinoline core allows for the attachment of reporter groups, such as fluorescent tags or radioactive isotopes, which are necessary for visualizing and quantifying the interaction of the probe with its biological target. The development of such probes is crucial for advancing our understanding of the biological roles of their targets and for the initial stages of drug discovery.
Pre-clinical Lead Compound Identification and Optimization
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The process of identifying and optimizing lead compounds is a critical phase in preclinical drug discovery. nih.gov
The this compound scaffold has been a key component in the identification and optimization of several preclinical lead compounds. For example, a series of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives were synthesized and identified as selective alpha(2C)-adrenergic receptor antagonists. nih.gov One of these compounds demonstrated activity in a preclinical model of L-dopa-induced dyskinesia. nih.gov
In another study, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were optimized as inhibitors of P-glycoprotein to overcome multidrug resistance in cancer cells. Through extensive structural modifications, a compound was identified that showed a remarkable ability to reverse multidrug resistance, significantly surpassing the efficacy of a standard third-generation P-gp inhibitor. nih.gov
Furthermore, C-5 and C-8 substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums, which are structurally related to N-methyl-laudanosine, were synthesized and evaluated as SK channel blockers. nih.gov This research showed that substitution at the C-8 position of the tetrahydroisoquinoline ring could significantly increase the affinity for the target. nih.gov
The tetrahydroquinoline scaffold has also been utilized in the development of microtubule targeting agents. mdpi.com By systematically modifying the structure, researchers were able to develop compounds with potent antiproliferative effects that could circumvent common drug resistance mechanisms. mdpi.com
Below is a table summarizing some of the preclinical lead compounds based on the dimethoxy-tetrahydroquinoline or dimethoxy-tetrahydroisoquinoline scaffold:
| Scaffold | Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | P-glycoprotein (P-gp) | Oncology (Multidrug Resistance) | Optimized compounds showed significant reversal of multidrug resistance in cancer cell lines. nih.gov | nih.gov |
| 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran | alpha(2C)-adrenergic receptor | Neurology (Dyskinesia) | Identified selective antagonists with in vivo activity in a preclinical model. nih.gov | nih.gov |
| 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium | SK channels | Neuropharmacology | Substitution at the C-8 position increased affinity for the target. nih.gov | nih.gov |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Sigma-2 Receptor | Oncology | Derivatives showed high affinity and selectivity, with modest cytotoxicity against cancer cells. researchgate.net | researchgate.net |
| 1,2,3,4-tetrahydroquinoline (B108954) | NF-κB | Oncology, Inflammation | Derivatives identified as potent inhibitors of NF-κB transcriptional activity with cytotoxicity against human cancer cell lines. nih.gov | nih.gov |
Future Research Directions and Methodological Challenges for 5,8 Dimethoxy 1,2,3,4 Tetrahydroquinoline
Advancements in Asymmetric Synthesis
The biological activity of tetrahydroquinolines is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric methods to control the chirality of 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline is a paramount objective. Future research in this domain is expected to focus on several key areas:
Catalyst Development : A significant challenge lies in designing catalysts that can effectively control the stereochemical outcome of the synthesis. Research into novel rhodium-catalyzed asymmetric hydrogenations has shown high enantioselectivity for related compounds. nih.gov The development of chiral phosphoric acid catalysts also presents a promising metal-free alternative for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org Future work will likely involve the design of more specialized catalysts that can accommodate the electronic properties of the dimethoxy-substituted ring.
Domino Reactions : The use of domino reactions, which involve several bond-forming events in a single synthetic operation, is an attractive strategy for the efficient construction of complex molecules like tetrahydroquinolines. mdpi.com Future research could explore new domino sequences that lead to the asymmetric synthesis of this compound with high atom economy and reduced step counts.
Substrate Scope Expansion : Many current asymmetric methods are optimized for specific substitution patterns on the quinoline (B57606) ring. A key challenge is to develop robust catalytic systems that are applicable to a wider range of substrates, including those with the 5,8-dimethoxy substitution pattern.
Exploration of Novel Biological Targets in Pre-clinical Models
The 1,2,3,4-tetrahydroquinoline (B108954) core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. mdpi.com However, the specific biological targets of this compound remain largely unexplored. Future pre-clinical research should aim to:
Broad-Spectrum Screening : Systematic screening of this compound against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, is a crucial first step. This could uncover unexpected therapeutic opportunities.
Focus on Neurological and Antiparasitic Activity : Given that related tetrahydroisoquinoline derivatives have shown potential in the context of Alzheimer's disease and as antiparasitic agents, investigating the activity of this compound in these areas is a logical progression. nih.govnih.gov For instance, studies on related compounds have explored their effects on neuroprotective pathways and their ability to inhibit parasitic growth. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies : The synthesis and biological evaluation of a library of analogs based on the this compound scaffold will be essential for establishing clear structure-activity relationships. nih.gov This will guide the design of more potent and selective compounds. A thorough comparative SAR study has been shown to reveal significant correlations between the nature of side substituents and the related antagonistic activity for similar compounds. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational and experimental methods is a powerful tool in modern drug discovery. For this compound, this integrated approach can accelerate the identification of biological targets and the optimization of lead compounds. Future efforts should include:
Molecular Modeling : Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound with various protein targets. This can help to prioritize experimental testing and provide insights into the molecular basis of its activity.
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of dimethoxy-tetrahydroquinoline derivatives with their biological activities. These models can then be used to guide the design of new analogs with improved properties.
Virtual Screening : Large virtual libraries of compounds based on the this compound scaffold can be screened against homology models of potential biological targets to identify promising candidates for synthesis and biological evaluation.
Sustainable Synthetic Routes for Dimethoxy-Tetrahydroquinolines
The principles of green chemistry are increasingly important in chemical synthesis. Developing sustainable and environmentally friendly methods for the production of this compound and its derivatives is a critical future direction. Key areas of focus include:
Q & A
Basic Research Questions
Q. What are common synthetic routes for 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline derivatives?
- Methodological Answer : A representative synthesis involves cyclization of substituted precursors under controlled conditions. For example, 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline was synthesized via oxidation of its tetrahydroquinoline precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry benzene under an argon atmosphere at 80°C for 40 hours . Alternative routes include intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) derivatives, as demonstrated in bifunctional tetrahydroquinoline syntheses . Key parameters include solvent choice, temperature, and protecting group strategies for methoxy substituents.
Q. How are spectroscopic techniques employed to characterize this compound?
- Methodological Answer : Structural elucidation relies on a combination of:
- ¹H/¹³C NMR : Distinct signals for methoxy groups (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.2–6.3 ppm) confirm substitution patterns .
- IR Spectroscopy : Absorption bands for NH stretching (~3411 cm⁻¹) and methoxy C-O bonds (~1274–1215 cm⁻¹) are diagnostic .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 192 [M⁺]) and fragmentation patterns validate molecular weight and stability .
Advanced Research Questions
Q. How do substituent positions influence the pharmacological activity of this compound analogs?
- Methodological Answer : Substituent location (e.g., 5,8 vs. 6,7 vs. 5,7 positions) modulates electronic and steric effects, impacting bioactivity. For instance, 5,7-dimethoxy analogs exhibit anticancer activity via demethylation to hydroxylated derivatives, which enhance DNA intercalation . Computational modeling (e.g., DFT for electron density maps) and structure-activity relationship (SAR) studies are critical for optimizing substituent placement .
Q. What challenges arise in demethylation reactions of methoxy-substituted tetrahydroquinolines, and how can they be addressed?
- Methodological Answer : Demethylation using AlCl₃ in chlorobenzene often leads to side reactions like aromatization or dearylation, reducing yields (e.g., 13% yield for hydroxylated product ). Alternatives include:
- BCl₃ in dichloromethane at low temperatures to minimize degradation.
- Enzymatic demethylation for selective removal of methoxy groups without disrupting the tetrahydroquinoline core .
Q. How can intramolecular cyclization strategies be optimized for synthesizing bifunctional tetrahydroquinoline derivatives?
- Methodological Answer : Electrophilic attack of aliphatic side chains on aromatic moieties drives cyclization. Key optimizations include:
- Temperature control : Heating at 80–100°C in polar aprotic solvents (e.g., DMF) to accelerate ring closure.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity for o- vs. p-cyclization pathways .
- Protecting groups : Acetyl or benzyl groups prevent unwanted side reactions during bifunctional synthesis .
Q. How do researchers resolve contradictions in biological activity data across different tetrahydroquinoline derivatives?
- Methodological Answer : Discrepancies (e.g., variable analgesic or anticancer potency) are addressed through:
- Standardized assays : Uniform protocols (e.g., MTT for cytotoxicity, µ-opioid receptor binding for analgesia) reduce variability .
- Metabolic stability studies : Assessing cytochrome P450 interactions to explain differential in vivo vs. in vitro results .
- Crystallographic data : X-ray structures of compound-target complexes (e.g., DNA topoisomerase II) clarify binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
